![molecular formula C9H12N2O2 B178132 2-Tert-butylpyrimidine-5-carboxylic acid CAS No. 126230-73-7](/img/structure/B178132.png)
2-Tert-butylpyrimidine-5-carboxylic acid
Overview
Description
“2-Tert-butylpyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 126230-73-7 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 2-tert-butyl-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “2-Tert-butylpyrimidine-5-carboxylic acid” is 1S/C9H12N2O2/c1-9(2,3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Tert-butylpyrimidine-5-carboxylic acid” is a powder that is stored at room temperature . It has a melting point of 170-171 degrees Celsius .
Scientific Research Applications
1. Use in Glycosylation and Vinyl Triflates Formation
2-Tert-butylpyrimidine-5-carboxylic acid finds its application as a sterically hindered base in glycosylation reactions and in the formation of vinyl triflates. 2,4,6-Tri-tert-butylpyrimidine (TTBP), a derivative, is noted for its efficiency and cost-effectiveness in these processes (Crich, Smith, Yao, & Picione, 2001).
2. In Synthesis of 5-Substituted Pyrroles
The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, related to 2-tert-butylpyrimidine-5-carboxylic acid, reacts with singlet oxygen to yield peroxidic intermediates. These intermediates couple with various nucleophiles to produce 5-substituted pyrroles, which are useful as precursors for prodigiosin and its analogs (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).
3. In Mass Spectrometry Studies
Studies on the electron-impact induced fragmentation of isomeric tert-butylpyrimidines, including 2-tert-butylpyrimidine, have provided insights into their fragmentation processes. These studies are significant for understanding the behavior of such compounds in mass spectrometry (Herbert, Evans, Larka, Bell, Philippides, & Beynon, 1983).
4. In Synthesis of β-Amino Acids
The compound 2-tert-butylpyrimidine-5-carboxylic acid is involved in the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives. This is crucial for peptide and peptidomimic synthesis, showcasing its relevance in the field of organic chemistry and biochemistry (Bovy & Rico, 1993).
5. In Liquid Crystal Studies
5-Arylpyrimidine-2-carboxylic acids, synthesized from 5-aryl-2-cyanopyrimidines or 5-aryl-2-styrylpyrimidines, are significant for studying liquid-crystal characteristics. The aryl esters of these acids, derived from 2-tert-butylpyrimidine-5-carboxylic acid, exhibit interesting nematic liquid crystal properties (Mikhaleva, Kolesnichenko, Rubina, Gol'dberg, Savel'ev, Leitis, Shimanskaya, & Mamaev, 1986).
Safety and Hazards
The safety information for “2-Tert-butylpyrimidine-5-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These represent various hazards, such as harmful if swallowed and causes skin and eye irritation . There are also several precautionary statements provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
2-tert-butylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTKTHQJHQUTGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356484 | |
Record name | 2-tert-butylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrimidine-5-carboxylic acid | |
CAS RN |
126230-73-7 | |
Record name | 2-tert-butylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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